
Isoindoline-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoindoline-1,3-diol is a heterocyclic compound that features a five-membered ring containing nitrogen and two hydroxyl groups at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoindoline-1,3-diol can be synthesized through several methods. One common approach involves the reduction of isoindoline-1,3-dione using suitable reducing agents such as sodium borohydride or lithium aluminum hydride . Another method includes the cyclization of N-substituted phthalimides under specific conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of isoindoline-1,3-dione. This process is typically carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon .
Analyse Chemischer Reaktionen
Types of Reactions
Isoindoline-1,3-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form isoindoline using strong reducing agents.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Isoindoline-1,3-dione.
Reduction: Isoindoline.
Substitution: N-substituted isoindolines.
Wissenschaftliche Forschungsanwendungen
Isoindoline-1,3-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which isoindoline-1,3-diol exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors in the nervous system, modulating their activity and influencing neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione: A closely related compound that differs by having carbonyl groups instead of hydroxyl groups at positions 1 and 3.
Indoline: Similar structure but lacks the hydroxyl groups and has a different nitrogen position.
Phthalimide: Contains a similar ring structure but with different functional groups.
Uniqueness
Isoindoline-1,3-diol is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry applications .
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
2,3-dihydro-1H-isoindole-1,3-diol |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4,7-11H |
InChI-Schlüssel |
CJKLUMPOZDSVKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(NC(C2=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bromomethyl)-7-chlorofuro[2,3-c]pyridine](/img/structure/B15245429.png)
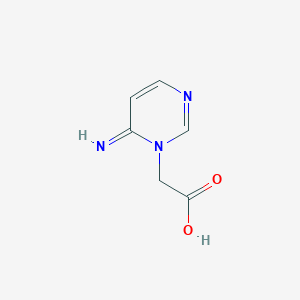
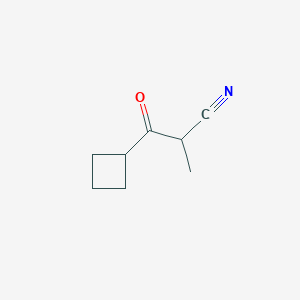

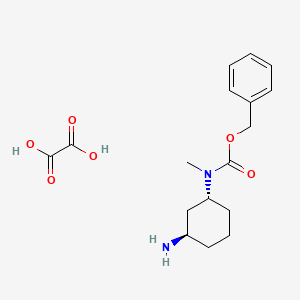
![(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B15245461.png)
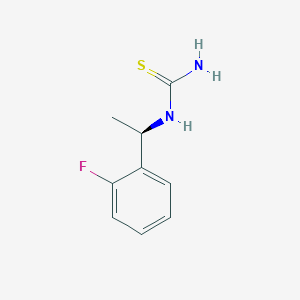
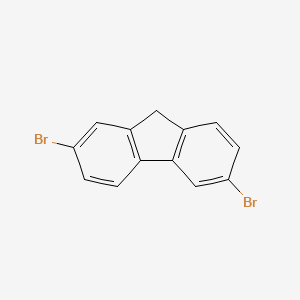
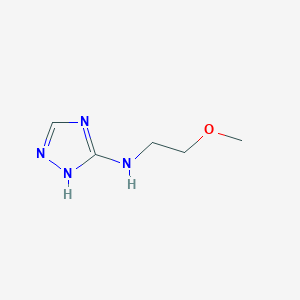

![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)

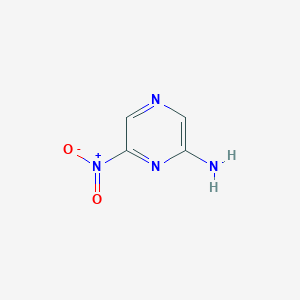
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)
